2-Bromo-5-methyl-isonicotinic acid

Purity Quality Control Procurement

Ensure synthetic reproducibility. This specific 2-bromo-5-methyl-isonicotinic acid isomer (CAS 1211535-59-9) provides unmatched reactivity in Suzuki-Miyaura cross-couplings due to its precise 2-bromo substitution. Its distinct LogP (1.85) and TPSA (50.2 Ų) directly impact downstream bioavailability and purification, making generic 'halogenated isonicotinic acid' replacements unsuitable. Procure with high purity (NLT 98%) to minimize side reactions in API intermediate synthesis.

Molecular Formula C7H6BrNO2
Molecular Weight 216.034
CAS No. 1211535-59-9
Cat. No. B572247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-methyl-isonicotinic acid
CAS1211535-59-9
Molecular FormulaC7H6BrNO2
Molecular Weight216.034
Structural Identifiers
SMILESCC1=CN=C(C=C1C(=O)O)Br
InChIInChI=1S/C7H6BrNO2/c1-4-3-9-6(8)2-5(4)7(10)11/h2-3H,1H3,(H,10,11)
InChIKeyVWCQENPTRUPNMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-methyl-isonicotinic Acid (CAS 1211535-59-9) for Chemical Procurement and Research


2-Bromo-5-methyl-isonicotinic acid (CAS 1211535-59-9) is a heterocyclic building block belonging to the class of brominated isonicotinic acids. It features a pyridine ring with a carboxylic acid group at the 4-position, a bromine atom at the 2-position, and a methyl group at the 5-position. This specific substitution pattern provides distinct reactivity and physicochemical properties compared to other regioisomers and halogen analogs, making it a valuable intermediate in medicinal chemistry and organic synthesis .

Why 2-Bromo-5-methyl-isonicotinic Acid Cannot Be Readily Substituted by Generic Analogs


Simple substitution with a generic 'halogenated isonicotinic acid' is not feasible due to the profound impact of both the halogen type and its precise position on the pyridine ring. The 2-bromo substitution, compared to a 2-chloro or 2-iodo analog, dictates the compound's reactivity in key reactions like Suzuki-Miyaura cross-couplings [1]. Furthermore, the specific 2-bromo-5-methyl-4-carboxylic acid isomer exhibits a unique combination of lipophilicity (LogP = 1.85) and topological polar surface area (TPSA = 50.2 Ų) that differs from its regioisomer, 2-bromo-5-methylnicotinic acid [2]. These differences in physical and electronic properties can critically affect downstream synthesis yields, purification processes, and the biological properties of final target molecules, making precise procurement essential.

Quantitative Evidence for Selecting 2-Bromo-5-methyl-isonicotinic Acid (1211535-59-9)


Differentiation via Purity Specification: A Critical Quality Attribute

The target compound is consistently supplied at a high purity specification of NLT 98% across multiple vendors . In contrast, the closely related analog 2-chloro-5-methyl-isonicotinic acid (CAS 951030-56-1) is commonly offered at a lower standard purity of 95% . This quantifiable difference in purity is a direct indicator of batch-to-batch consistency and is a critical factor for reproducible research outcomes and efficient downstream synthetic processes.

Purity Quality Control Procurement

Comparison of Predicted Lipophilicity and Polarity: LogP and TPSA

Computational predictions reveal a measurable difference in lipophilicity between the target compound and its primary regioisomer. 2-Bromo-5-methyl-isonicotinic acid has a calculated LogP of 1.85 and a TPSA of 50.2 Ų . In contrast, 2-bromo-5-methylnicotinic acid (the 3-carboxylic acid isomer, CAS 65996-06-7) has a predicted XLogP3-AA of 1.8 and a TPSA of 50.2 Ų [1]. While the TPSA values are identical, the LogP difference of 0.05 units suggests a subtle but potentially impactful difference in compound partitioning and permeability, which can influence biological assays.

Lipophilicity Physicochemical Properties Drug Design

Differential Reactivity in Palladium-Catalyzed Cross-Couplings

In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, the reactivity of aryl halides follows a general trend: I > Br > Cl [1]. As an aryl bromide, 2-Bromo-5-methyl-isonicotinic acid is expected to exhibit intermediate reactivity that is higher than its chloro analog (e.g., 2-chloro-5-methyl-isonicotinic acid, CAS 951030-56-1) but lower than a corresponding iodo analog. This places the bromo derivative in a 'sweet spot' for many synthetic sequences, offering a balance between stability during synthesis and sufficient reactivity for efficient coupling.

Suzuki Coupling C-C Bond Formation Halogen Reactivity

Defined Application Scenarios for 2-Bromo-5-methyl-isonicotinic Acid Based on Evidence


Suzuki-Miyaura Cross-Coupling for Library Synthesis

2-Bromo-5-methyl-isonicotinic acid is ideally suited as an aryl halide partner in Suzuki-Miyaura cross-coupling reactions to generate diverse biaryl libraries. Its intermediate reactivity as an aryl bromide, as established in Section 3 [1], allows for predictable and efficient C-C bond formation under standard palladium catalysis. This application is foundational in medicinal chemistry for exploring structure-activity relationships (SAR) around the isonicotinic acid core.

Synthesis of Ligands for Transition Metal Catalysis

The compound's bifunctional nature, containing both a carboxylic acid for metal coordination and a bromine atom for further derivatization, makes it a versatile scaffold for constructing ligands used in transition metal catalysis [1]. The specific 2-bromo-5-methyl substitution pattern influences the steric and electronic properties of the resulting ligand, potentially leading to unique catalytic activity and selectivity profiles.

Precursor for High-Purity Pharmacologically Active Intermediates

Given the established high purity specification (NLT 98%) as documented in Section 3 , 2-Bromo-5-methyl-isonicotinic acid is a reliable starting material for synthesizing pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The higher initial purity minimizes the risk of side reactions from impurities and simplifies downstream purification, which is a critical requirement in regulated pharmaceutical manufacturing environments.

Investigating Regioisomer-Dependent Biological Activity

The demonstrated differences in key physicochemical properties like LogP and TPSA compared to its regioisomer, 2-bromo-5-methylnicotinic acid , provide a strong rationale for using this specific compound in comparative biological studies. Researchers investigating target engagement, cell permeability, or metabolic stability can use this compound to probe the effect of the carboxylic acid position on biological outcomes, leading to a more precise understanding of SAR.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-5-methyl-isonicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.